molecular formula C7H6Br2ClF3N2 B8087552 [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl)

Cat. No.: B8087552
M. Wt: 370.39 g/mol
InChI Key: QFGQQFJISKCSOG-UHFFFAOYSA-N
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Description

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is an organic compound known for its unique chemical structure and properties It features a phenyl ring substituted with two bromine atoms, a trifluoromethyl group, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenyl derivative, such as 2,4-dibromo-5-(trifluoromethyl)benzene.

    Hydrazination: The phenyl derivative undergoes hydrazination using hydrazine hydrate under controlled conditions. This step introduces the hydrazine group to the phenyl ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine.

    Formation of Hydrochloride Salt: The purified hydrazine compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.

    Automated Purification: Use of automated systems for purification to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into amines or other reduced forms.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atoms.

Major Products

    Azo Compounds: Formed through oxidation of the hydrazine group.

    Amines: Resulting from reduction reactions.

    Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to modify biomolecules or as a probe to study enzyme activities. Its hydrazine group can form covalent bonds with carbonyl-containing biomolecules, making it useful in bioconjugation techniques.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity allows for the creation of drug candidates with specific functional groups that can interact with biological targets.

Industry

In the industrial sector, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) depends on its chemical reactivity. The hydrazine group can participate in nucleophilic addition and substitution reactions, forming covalent bonds with electrophilic centers. This reactivity allows the compound to modify other molecules, potentially altering their function or activity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or modify enzyme activities by forming covalent bonds with active site residues.

    Proteins: It can interact with protein carbonyl groups, affecting protein function and stability.

    Nucleic Acids: Potential interactions with nucleic acids through covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylhydrazine: Lacks the bromine substituents, making it less reactive in certain substitution reactions.

    2,4-Dibromoaniline: Contains bromine substituents but lacks the trifluoromethyl and hydrazine groups, resulting in different reactivity and applications.

    5-(Trifluoromethyl)phenylhydrazine: Similar structure but without the bromine atoms, affecting its chemical behavior.

Uniqueness

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl) is unique due to the combination of bromine, trifluoromethyl, and hydrazine groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine (HCl), covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2,4-dibromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F3N2.ClH/c8-4-2-5(9)6(14-13)1-3(4)7(10,11)12;/h1-2,14H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQQFJISKCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NN)Br)Br)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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